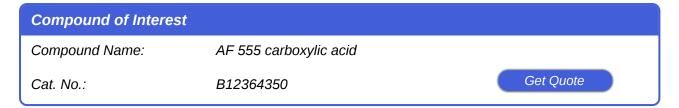


Application Notes and Protocols for Labeling Oligonucleotides with AF 555 Carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. They serve as probes for detecting specific nucleic acid sequences, primers for PCR-based applications, and components of advanced imaging and delivery systems. AF 555, a bright and photostable orange-fluorescent dye, is an excellent choice for labeling oligonucleotides due to its high quantum yield and good water solubility.[1] This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with **AF 555 carboxylic acid**.

The labeling strategy involves a two-step reaction. First, the carboxylic acid group of AF 555 is activated using a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This activated dye is then reacted with an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus, to form a stable amide bond. Subsequent purification is essential to remove unreacted dye and unlabeled oligonucleotides, yielding a highly pure fluorescently labeled product for downstream applications.

Materials and Methods Materials Required



- · Amine-modified oligonucleotide
- AF 555 Carboxylic Acid
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[2]
- Nuclease-free water
- 3 M Sodium Acetate
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Reverse-phase HPLC system with a C8 or C18 column[3]
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
- Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in acetonitrile
- UV-Vis Spectrophotometer (e.g., NanoDrop)

Experimental Protocols

1. Activation of AF 555 Carboxylic Acid

This step converts the relatively unreactive carboxylic acid of the dye into an amine-reactive NHS ester. It is crucial to perform this reaction in an anhydrous aprotic solvent to prevent hydrolysis of the activated ester.

• Procedure:



- Dissolve AF 555 carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
- In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMF or DMSO. For a typical reaction, a molar excess of EDC and NHS over the dye is used. A starting point is a 1.5:1.2 molar ratio of EDC:NHS to the dye.
- Add the EDC/NHS solution to the AF 555 carboxylic acid solution.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- 2. Conjugation of Activated AF 555 to Amine-Modified Oligonucleotide

The activated AF 555 NHS ester is now ready to react with the primary amine on the oligonucleotide. The efficiency of this reaction is pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5.[2]

Procedure:

- Dissolve the amine-modified oligonucleotide in the coupling buffer to a concentration of 1-5 mg/mL.
- Add the activated AF 555 NHS ester solution to the oligonucleotide solution. A 5- to 20-fold molar excess of the activated dye over the oligonucleotide is a good starting point for optimization.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
- 3. Purification of the Labeled Oligonucleotide

Purification is critical to remove unreacted dye, which can interfere with downstream applications and quantification. A combination of ethanol precipitation and reverse-phase HPLC is recommended.

- Ethanol Precipitation (Initial Cleanup):
 - To the conjugation reaction mixture, add 1/10th volume of 3 M Sodium Acetate.



- Add 3 volumes of ice-cold 100% ethanol.
- Mix well and incubate at -20°C for at least 1 hour.
- Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[3]
- Carefully decant the supernatant, which contains most of the unreacted dye.
- Wash the pellet with 500 μL of ice-cold 70% ethanol and centrifuge again for 10 minutes.
- Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the pellet in nuclease-free water or HPLC mobile phase A.
- Reverse-Phase HPLC Purification (High Purity):
 - Inject the resuspended pellet onto a C8 or C18 reverse-phase HPLC column.[3]
 - Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient is 5-95% Mobile Phase B over 30 minutes.[3]
 - Monitor the elution profile at both 260 nm (for oligonucleotide) and 555 nm (for AF 555 dye).
 - The desired product, the AF 555-labeled oligonucleotide, will absorb at both wavelengths.
 Unlabeled oligonucleotide will only absorb at 260 nm, and free dye will have a much lower 260/555 nm absorbance ratio than the labeled product.
 - Collect the fractions corresponding to the doubly absorbing peak.
 - Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile.
 - Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer (e.g., TE buffer or water) for storage.
- 4. Characterization and Quantification

The concentration and degree of labeling of the purified oligonucleotide should be determined by UV-Vis spectrophotometry.



• Procedure:

- Measure the absorbance of the purified AF 555-labeled oligonucleotide solution at 260 nm (A260) and 555 nm (A555).
- Calculate the concentration of the oligonucleotide using the following formula:
 - Oligonucleotide Concentration (M) = [A260 (A555 × CF)] / ε oligo
 - Where:
 - A260 is the absorbance at 260 nm.
 - A555 is the absorbance at 555 nm.
 - CF is the correction factor for the absorbance of the dye at 260 nm (A260/Amax). Note: The exact CF for AF 555 is not readily available and may need to be determined empirically or estimated from similar dyes.
 - ε_oligo is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm (can be estimated based on the base composition).
- Calculate the concentration of the AF 555 dye using the following formula:
 - Dye Concentration (M) = A555 / ε_dye
 - Where:
 - A555 is the absorbance at 555 nm.
 - ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).[1]
 [4][5]
- Calculate the Degree of Labeling (DOL), which is the molar ratio of the dye to the oligonucleotide:
 - DOL = Dye Concentration / Oligonucleotide Concentration



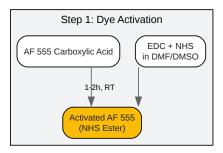
Data Presentation

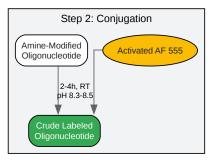
Parameter	Value/Range	Reference/Notes
AF 555 Properties		
Excitation Maximum	~555 nm	[1][4]
Emission Maximum	~565 nm	[1][4]
Molar Extinction Coefficient (at ~555 nm)	~150,000 M ⁻¹ cm ⁻¹	[1][4][5]
Reaction Conditions		
Activation pH	6.0	Using 0.1 M MES buffer
Conjugation pH	8.3 - 8.5	Using 0.1 M Sodium Bicarbonate or Borate buffer[2]
Molar excess of Dye:Oligonucleotide	5:1 to 20:1	To be optimized
HPLC Purification		
Column Type	Reverse-phase C8 or C18	[3]
Mobile Phase A	0.1 M TEAA in water	[3]
Mobile Phase B	0.1 M TEAA in acetonitrile	[3]
Gradient	5-95% Mobile Phase B over 30 minutes	[3]

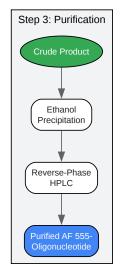
Visualizations

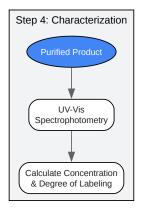


Experimental Workflow for Oligonucleotide Labeling





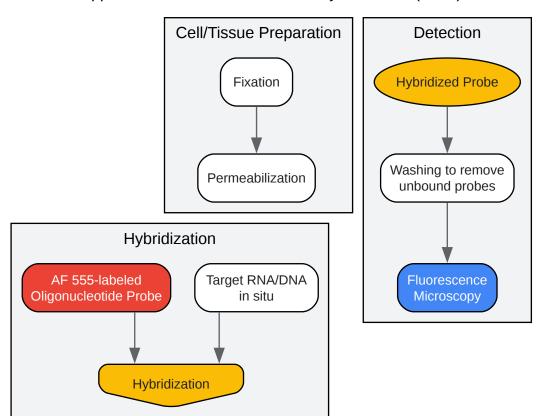




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Caption: Workflow for labeling oligonucleotides with AF 555.





Application: Fluorescence In Situ Hybridization (FISH)

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Caption: Generalized workflow for FISH using a labeled probe.

Application: Fluorescence In Situ Hybridization (FISH)

AF 555-labeled oligonucleotides are highly effective probes for Fluorescence In Situ Hybridization (FISH), a powerful technique used to visualize the location of specific nucleic acid sequences within cells and tissues.[6][7][8] In a typical FISH experiment, the labeled oligonucleotide probe is hybridized to its complementary sequence in fixed and permeabilized cells.[6][9] After washing away unbound probes, the location of the target sequence is visualized by fluorescence microscopy.

Brief Protocol for FISH:



- Sample Preparation: Cells or tissue sections are fixed (e.g., with formaldehyde) and then permeabilized to allow the probe to access the intracellular target.
- Hybridization: The sample is incubated with a hybridization buffer containing the AF 555labeled oligonucleotide probe. The temperature and duration of this step are optimized to ensure specific binding of the probe to the target sequence.
- Washing: Stringent washes are performed to remove any non-specifically bound probes, reducing background fluorescence.
- Imaging: The sample is mounted with an anti-fade mounting medium and visualized using a
 fluorescence microscope equipped with appropriate filters for AF 555 (e.g., a TRITC/Cy3
 filter set). The bright and photostable fluorescence of AF 555 allows for clear visualization of
 the target nucleic acid's location.

This application is crucial in various research areas, including gene mapping, diagnosis of chromosomal abnormalities, and studying the spatial organization of gene expression.

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- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Oligonucleotides with AF 555 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364350#labeling-oligonucleotides-with-af-555-carboxylic-acid]

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